N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
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Description
N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN7O and its molecular weight is 371.83. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H18ClN7O
- Molecular Weight : 371.8 g/mol
- CAS Number : 1448068-73-2
The structural components include a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrimidine scaffolds exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles possess significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The specific compound under review has not been extensively tested for antimicrobial effects; however, its structural analogs display promising results.
Anticancer Activity
The triazolo-pyrimidine derivatives have shown potential in anticancer applications. A study utilizing molecular docking and theoretical bio-estimation techniques demonstrated that certain triazolo[4,5-d]pyrimidine hybrids exhibited cytotoxic activity against human cancer cell lines . The presence of the azetidine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound can be influenced by various structural modifications. For instance:
- Substituents on the Triazole Ring : Altering the substituents can enhance or reduce antibacterial potency.
- Azetidine Modifications : Changes in the azetidine structure may affect interaction with receptors or enzymes involved in disease processes.
Case Studies
Several studies have explored the biological activities of related compounds:
- Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial properties. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
- Cytotoxicity Testing : Compounds similar to the target molecule were tested against various cancer cell lines (e.g., MCF-7). Results indicated that specific modifications led to enhanced cytotoxic effects compared to traditional chemotherapeutic agents .
Summary of Findings
Activity Type | Observations |
---|---|
Antimicrobial | Significant activity against S. aureus, E. coli, etc. in analogs |
Anticancer | Potential cytotoxicity against human cancer cell lines |
Structure-Activity | Modifications influence efficacy; specific substituents enhance activity |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-2-25-16-14(22-23-25)15(20-10-21-16)24-8-12(9-24)17(26)19-7-11-3-5-13(18)6-4-11/h3-6,10,12H,2,7-9H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRFNAMVGTLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.